molecular formula C16H15N B12544731 N,N-Dimethylanthracen-9-amine CAS No. 150016-45-8

N,N-Dimethylanthracen-9-amine

Cat. No.: B12544731
CAS No.: 150016-45-8
M. Wt: 221.30 g/mol
InChI Key: LHAVPFJNFOFNBG-UHFFFAOYSA-N
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Description

N,N-Dimethylanthracen-9-amine is an organic compound belonging to the class of anthracene derivatives. Anthracene is an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of a dimethylamino group attached to the ninth position of the anthracene ring. This compound is of interest due to its unique photophysical and photochemical properties, making it relevant in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylanthracen-9-amine can be synthesized through several methods. One common approach involves the reaction of anthracene-9-carbaldehyde with dimethylamine in the presence of a reducing agent. The reaction typically occurs in an organic solvent such as ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques such as column chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylanthracen-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, various substituted anthracenes, and different amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-Dimethylanthracen-9-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethylanthracen-9-amine involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in imaging and sensor applications. Its ability to undergo electrophilic substitution reactions enables it to interact with different biological molecules, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethylanthracen-9-amine is unique due to its specific substitution pattern on the anthracene ring, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring precise control over light absorption and emission, such as in OLEDs and biological imaging .

Properties

CAS No.

150016-45-8

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

N,N-dimethylanthracen-9-amine

InChI

InChI=1S/C16H15N/c1-17(2)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,1-2H3

InChI Key

LHAVPFJNFOFNBG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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